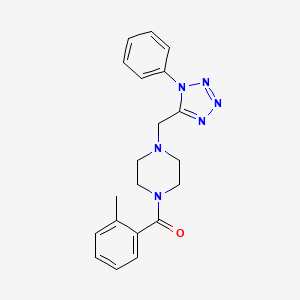
(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone , also known by its IUPAC name, exhibits significant potential in medicinal chemistry due to its unique structural features, including a tetrazole ring and a piperazine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O, with a molecular weight of 362.4 g/mol. The structure includes:
- A tetrazole ring that enhances biological activity by mimicking carboxylic acids.
- A piperazine ring that contributes to the compound's ability to interact with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1021253-63-3 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The tetrazole moiety allows for high-affinity binding to biological targets, modulating their activity and leading to various physiological effects.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer or inflammation.
Biological Activity and Therapeutic Applications
Research has indicated that compounds containing tetrazole and piperazine structures often exhibit diverse biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Activity : Initial studies suggest potential in inhibiting tumor growth through modulation of cell signaling pathways.
- Neurological Effects : Investigations into the compound's effects on neurotransmitter systems indicate possible applications in treating anxiety or depression.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Inhibits tumor growth |
| Neurological | Modulates neurotransmitter activity |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of tetrazole-containing compounds similar to this compound.
- Synthesis and Evaluation : A study reported the synthesis of various tetrazole derivatives and their evaluation as potential topoisomerase II inhibitors, highlighting their anticancer properties .
- Neuropharmacological Studies : Research indicated that piperazine derivatives could exhibit anxiolytic effects by interacting with serotonin receptors .
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-16-7-5-6-10-18(16)20(27)25-13-11-24(12-14-25)15-19-21-22-23-26(19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWENWSGIFXJUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













